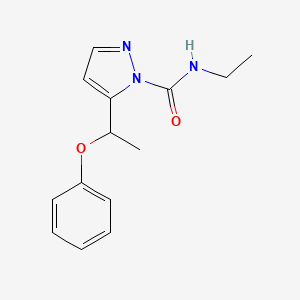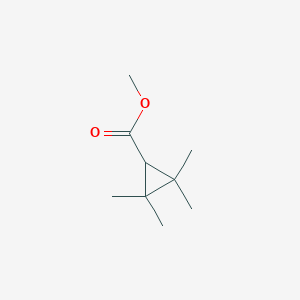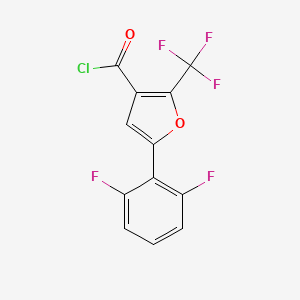![molecular formula C6H7Cl3N4S B3040866 N,N-dimethyl-N'-[3-(trichloromethyl)-1,2,4-thiadiazol-5-yl]methanimidamide CAS No. 245413-55-2](/img/structure/B3040866.png)
N,N-dimethyl-N'-[3-(trichloromethyl)-1,2,4-thiadiazol-5-yl]methanimidamide
Overview
Description
Molecular Structure Analysis
The molecular structure of N,N-dimethyl-N’-[3-(trichloromethyl)-1,2,4-thiadiazol-5-yl]methanimidamide is complex, with a thiadiazole ring attached to a trichloromethyl group and a dimethylamino group .Physical And Chemical Properties Analysis
The physical and chemical properties of N,N-dimethyl-N’-[3-(trichloromethyl)-1,2,4-thiadiazol-5-yl]methanimidamide are not fully detailed in the sources I have access to .Scientific Research Applications
Antimalarial Applications
The compound has been studied for its potential antimalarial properties. Faslager, Johnson, and Werbel (1973) explored the antimalarial activity of related thiadiazoles, noting that specific derivatives showed promising results against Plasmodium berghei in mice and Plasmodium gallinaceum in chicks (Faslager, Johnson, & Werbel, 1973).
Photodynamic Therapy Applications
The compound's relevance in photodynamic therapy, particularly for cancer treatment, has been highlighted. Pişkin, Canpolat, and Öztürk (2020) synthesized derivatives with high singlet oxygen quantum yields, indicating potential as Type II photosensitizers in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial and Antifungal Properties
Research into the antimicrobial and antifungal properties of related 1,2,4-thiadiazole derivatives has been extensive. Terzioğlu and Gürsoy (2003) synthesized novel derivatives and evaluated their cytotoxicity against various cancer cell lines, demonstrating significant effects in certain cases (Terzioğlu & Gürsoy, 2003). Narayanan, Bernstein, and Williams (1966) synthesized 5-substituted-3-(trichloromethyl)-1,2,4-thiadiazoles and evaluated them as soil fungicides, noting their fungicidal activity (Narayanan, Bernstein, & Williams, 1966).
Herbicide Detection
The compound's derivatives have also been utilized in the detection of herbicides in natural water, as explored by Zimmerman, Schneider, and Thurman (2002) in their analysis of dimethenamid and its degradates (Zimmerman, Schneider, & Thurman, 2002).
properties
IUPAC Name |
N,N-dimethyl-N'-[3-(trichloromethyl)-1,2,4-thiadiazol-5-yl]methanimidamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7Cl3N4S/c1-13(2)3-10-5-11-4(12-14-5)6(7,8)9/h3H,1-2H3/b10-3+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFJHGUGVUSLMIQ-XCVCLJGOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC1=NC(=NS1)C(Cl)(Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=N/C1=NC(=NS1)C(Cl)(Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7Cl3N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[4-(2-pyridinyl)-1H-pyrazol-3-yl]morpholine](/img/structure/B3040783.png)


![4-[3,5-Bis(trifluoromethyl)phenoxy]nitrobenzene](/img/structure/B3040792.png)




![4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]quinoline](/img/structure/B3040799.png)




